N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H31N3O5S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications
Polyamine Analogue-Induced Programmed Cell Death
Research on polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), demonstrates their role in inducing programmed cell death (PCD) in certain cell types. This mechanism involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and highlights the potential of these compounds in selective cytotoxic activity against tumor cells. This suggests that compounds like N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide could be explored for their effects on polyamine catabolism and implications in cancer research (Ha, Woster, Yager, & Casero, 1997).
Synthesis of Oxazinanes and Oxalamides
The facile synthesis of oxazinanes and oxalamides from related compounds underlines the versatility of these molecules in creating complex heterocyclic structures. For instance, the reaction of aminonitrones with isocyanides and Br2 demonstrates the ability to yield 2-methyl-5-amino-1,2,4-oxadiazolium bromides, which serve as precursors for further chemical transformations. Such reactivity suggests the potential for this compound to be used in the synthesis of novel compounds with applications in medicinal chemistry and material science (Il’in, Bolotin, Suslonov, & Kukushkin, 2018).
Novel Synthetic Approaches
The development of novel one-pot synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the innovation in creating functionalized molecules from precursors like 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology points to the broader applicability of compounds like this compound in generating new molecules with potential applications in drug development and synthetic organic chemistry (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Properties
IUPAC Name |
N'-cycloheptyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-16-9-11-18(12-10-16)30(27,28)24-13-6-14-29-19(24)15-22-20(25)21(26)23-17-7-4-2-3-5-8-17/h9-12,17,19H,2-8,13-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHNECROQLGRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.